N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, a piperidinyl group, and a methylbenzoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with 4-(4-methylbenzoyl)piperidine under controlled conditions to form the final product. Key steps include:
Formation of the cyanocyclopentyl intermediate: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Coupling with 4-(4-methylbenzoyl)piperidine: This step involves the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanocyclopentyl group, converting the nitrile to an amine.
Substitution: The aromatic ring in the methylbenzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyanocyclopentyl group may play a role in enhancing binding affinity, while the piperidinyl and methylbenzoyl groups contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
- N-(1-cyanocyclopentyl)-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]acetamide
Comparison:
- Uniqueness: The presence of the methyl group in the benzoyl moiety of N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide distinguishes it from its analogs, potentially affecting its reactivity and binding properties.
- Reactivity: The methyl group can influence the electron density of the aromatic ring, altering the compound’s behavior in substitution reactions.
- Binding Affinity: Variations in the substituents on the benzoyl group can lead to differences in binding affinity and specificity towards biological targets.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-6-17(7-5-16)20(26)18-8-12-24(13-9-18)14-19(25)23-21(15-22)10-2-3-11-21/h4-7,18H,2-3,8-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPJNCNVGCUWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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